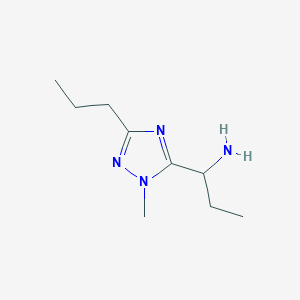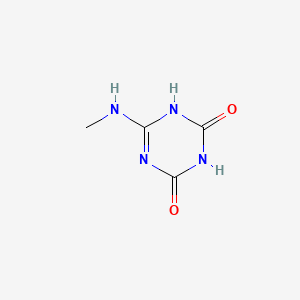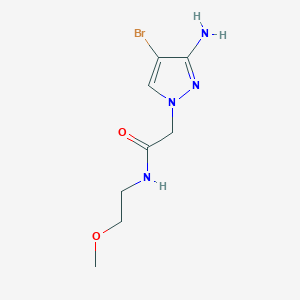
Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the reaction of ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by parasites.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with the metabolic processes of parasites, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives with comparable chemical structures and pharmacological activities. Examples include:
- Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate
- N-{4-[4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl]phenyl}cyclopropanecarboxamide
Uniqueness
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H16ClN3O2 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
ethyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-16-9(15)10(2,12)4-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
ZJWRDNHXHZWLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CCN1C=C(C=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)


![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)









![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
